Benperidol-d5
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Overview
Description
Benperidol-d5 is a deuterium-labeled version of Benperidol, a highly potent butyrophenone derivative primarily used as an antipsychotic agent. The deuterium labeling is often used in pharmacokinetic studies to trace the drug’s metabolism and distribution in the body. Benperidol itself is known for its effectiveness in treating hypersexuality syndromes and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benperidol-d5 involves the incorporation of deuterium atoms into the Benperidol molecule. This can be achieved through the alkylation of 4-(2-Keto-1-benzimidazolinyl)piperidine with 4-chloro-4’-Fluorobutyrophenone, where deuterium is introduced at specific positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the high purity and yield of the deuterium-labeled compound. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product .
Chemical Reactions Analysis
Types of Reactions
Benperidol-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the benzimidazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butyrophenone moiety.
Substitution: Substitution reactions can occur at the fluorophenyl ring, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
Benperidol-d5 is extensively used in scientific research, particularly in:
Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the drug’s absorption, distribution, metabolism, and excretion in the body.
Metabolic Pathway Analysis: Researchers use this compound to study the metabolic pathways and identify the metabolites formed during drug metabolism.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions and their impact on the pharmacokinetics of Benperidol.
Biological Research: It helps in understanding the biological effects of Benperidol at the molecular level, including its interaction with various receptors and enzymes.
Mechanism of Action
Benperidol-d5, like Benperidol, exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 and D4 receptors. This antagonistic action reduces the activity of dopamine, a neurotransmitter involved in mood regulation and psychotic symptoms . Additionally, this compound has weaker antagonistic effects on serotonin receptors, contributing to its overall antipsychotic properties .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another butyrophenone derivative with similar antipsychotic properties.
Droperidol: Shares structural similarities with Benperidol but has a tetrahydropyridine ring.
Pimozide: A related compound used for similar therapeutic purposes.
Uniqueness of Benperidol-d5
This compound is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. The deuterium atoms reduce the rate of metabolic degradation, providing more accurate data on the drug’s behavior in the body .
Properties
Molecular Formula |
C22H24FN3O2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
3-[3,3,4,5,5-pentadeuterio-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H24FN3O2/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)/i11D2,12D2,18D |
InChI Key |
FEBOTPHFXYHVPL-RCOSHLFASA-N |
Isomeric SMILES |
[2H]C1(CN(CC(C1([2H])N2C3=CC=CC=C3NC2=O)([2H])[2H])CCCC(=O)C4=CC=C(C=C4)F)[2H] |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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